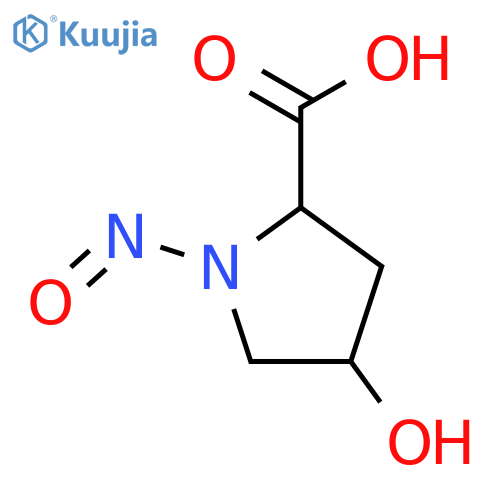Cas no 30310-80-6 (N-Nitroso-L-hydroxyproline)

N-Nitroso-L-hydroxyproline structure
商品名:N-Nitroso-L-hydroxyproline
N-Nitroso-L-hydroxyproline 化学的及び物理的性質
名前と識別子
-
- L-Proline,4-hydroxy-1-nitroso-, (4R)-
- N-Nitroso-L-hydroxyproline
- N-Nitroso-L-hydroxyp
- (2S,4R)-4-hydroxy-1-nitrosopyrrolidine-2-carboxylic acid
- Q27156026
- DTXSID0021042
- CHEBI:82513
- L-Proline, 4-hydroxy-1-nitroso-, (4R)- (9CI)
- N-Nitroso-4-hydroxyproline
- 4-Hydroxy-1-nitroso-L-proline
- L-Proline,4-hydroxy-1-nitroso-,(4R)-(9ci)
- 30310-80-6
- L-Proline, 4-hydroxy-1-nitroso-, (4R)-
- AKOS030241239
- C19483
- N-Nitrosohydroxyproline
- trans-4-Hydroxy-1-nitroso-L-proline
- BRN 0475250
- N-NITROSOHYDROXYPROLINE [IARC]
- Proline, 4-hydroxy-1-nitroso-, L-
- Nitrosohydroxyproline
- J-017898
- SCHEMBL9340254
- UNII-D9BBV16TX0
- (4R)-4-hydroxy-1-nitroso-L-proline
- D9BBV16TX0
- 4-HYDROXY-1-NITROSO-L-PROLINE, TRANS-
- N-NITROSOHYDROXYPROLINE (IARC)
-
- インチ: InChI=1S/C5H8N2O4/c8-3-1-4(5(9)10)7(2-3)6-11/h3-4,8H,1-2H2,(H,9,10)
- InChIKey: ABVBOWJCKJGCJM-UHFFFAOYSA-N
- ほほえんだ: O=NN1CC(O)CC1C(=O)O
計算された属性
- せいみつぶんしりょう: 160.04800
- どういたいしつりょう: 160.04840674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 密度みつど: 1.5101 (rough estimate)
- ゆうかいてん: 129-131°C
- ふってん: 286°C (rough estimate)
- 屈折率: 1.4472 (estimate)
- PSA: 90.20000
- LogP: -0.87450
N-Nitroso-L-hydroxyproline セキュリティ情報
N-Nitroso-L-hydroxyproline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
N-Nitroso-L-hydroxyproline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N528600-10mg |
N-Nitroso-L-hydroxyproline |
30310-80-6 | 10mg |
$ 227.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212248-10mg |
N-Nitroso-L-hydroxyproline, |
30310-80-6 | 10mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AB39274-100mg |
L-Proline, 4-hydroxy-1-nitroso-, (4R)- |
30310-80-6 | 100mg |
$1820.00 | 2024-04-20 | ||
| TRC | N528600-100mg |
N-Nitroso-L-hydroxyproline |
30310-80-6 | 100mg |
$ 1774.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212248-10 mg |
N-Nitroso-L-hydroxyproline, |
30310-80-6 | 10mg |
¥2,858.00 | 2023-07-10 | ||
| A2B Chem LLC | AB39274-10mg |
L-Proline, 4-hydroxy-1-nitroso-, (4R)- |
30310-80-6 | 10mg |
$341.00 | 2024-04-20 |
N-Nitroso-L-hydroxyproline 関連文献
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
30310-80-6 (N-Nitroso-L-hydroxyproline) 関連製品
- 7519-36-0(N-Nitroso-L-proline)
- 42022-03-7(N-Nitroso-D-proline)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
